Product packaging for beta-(4-Pyridyl)acrolein Oxalate(Cat. No.:CAS No. 383177-50-2)

beta-(4-Pyridyl)acrolein Oxalate

Cat. No.: B1321519
CAS No.: 383177-50-2
M. Wt: 223.18 g/mol
InChI Key: NSTHNVMITOXEJZ-TYYBGVCCSA-N
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Description

Contextualization within Pyridine (B92270) and Acrolein Chemistry

Beta-(4-Pyridyl)acrolein Oxalate (B1200264) is a molecule that synergistically combines the structural features of pyridine and acrolein. Pyridine is a six-membered aromatic heterocycle containing a nitrogen atom, a core structure found in countless natural products, pharmaceuticals, and functional materials. nih.govsemanticscholar.org The nitrogen atom imparts basicity and unique electronic properties to the ring, making pyridine and its derivatives fundamental building blocks in medicinal chemistry and materials science. frontiersin.orgnih.gov

Acrolein, the simplest α,β-unsaturated aldehyde, is a highly reactive compound characterized by a carbon-carbon double bond conjugated to a carbonyl group. This arrangement makes it a versatile precursor in chemical synthesis. Historically, the reaction between acrolein derivatives and ammonia has been a foundational method for constructing the pyridine ring, demonstrating the intrinsic chemical relationship between these two moieties. researchgate.net Beta-(4-Pyridyl)acrolein thus represents a pre-formed scaffold where the reactive acrolein unit is attached to a pyridine ring at the 4-position, offering a strategic starting point for further chemical transformations.

Significance of α,β-Unsaturated Carbonyl Compounds in Organic Synthesis

The acrolein portion of the molecule places it in the important class of α,β-unsaturated carbonyl compounds. This structural motif is a cornerstone of organic synthesis due to its dual reactivity. The carbonyl carbon is electrophilic and susceptible to direct (1,2-) nucleophilic attack. Simultaneously, the conjugation of the double bond with the carbonyl group extends the electrophilicity to the β-carbon, making it susceptible to conjugate (1,4-) nucleophilic addition, famously exemplified by the Michael addition reaction. This dual reactivity allows chemists to selectively form new carbon-carbon and carbon-heteroatom bonds at two different positions, rendering α,β-unsaturated carbonyls exceptionally versatile intermediates for building molecular complexity.

Role of Oxalate Salts in Chemical Systems

Beta-(4-Pyridyl)acrolein is supplied as an oxalate salt. In organic chemistry, forming a salt is a common and effective strategy for improving the physical characteristics of a compound. Pyridine derivatives are basic due to the lone pair of electrons on the nitrogen atom and readily react with acids like oxalic acid to form stable, crystalline salts. This transformation is often used to:

Enhance Stability: The salt form is typically more stable and less prone to degradation or polymerization than the free base, particularly for reactive aldehydes like acrolein.

Improve Handling: Crystalline solids are generally easier to weigh, handle, and store than liquids or oils.

Aid Purification: Salt formation and subsequent recrystallization is a powerful technique for purifying basic compounds.

The use of oxalic acid to form the salt provides a solid, manageable reagent, ensuring its purity and stability for precise use in sensitive chemical reactions.

Overview of Research Trajectories and Scholarly Contributions

The unique bifunctional nature of beta-(4-Pyridyl)acrolein has made it a valuable reagent in specialized areas of materials science, photophysics, and organometallic chemistry. Its primary role in documented research is that of a synthetic intermediate used to construct larger, more complex functional molecules.

Detailed Research Applications:

Synthesis of Advanced Photophysical Materials: In the field of materials science, beta-(4-Pyridyl)acrolein Oxalate has been used as a key starting material to synthesize novel aza-derivatives of diphenylhexatriene. acs.orgfigshare.com Researchers utilized the compound in a Wittig reaction to create (E,E,E)-1-phenyl-6-(4-pyridyl)hexa-1,3,5-triene. This new molecule was synthesized to study the phenomenon of singlet fission, a process that could potentially enhance the efficiency of solar cells. The pyridine moiety was incorporated to modulate the crystal packing and electronic properties of the diphenylhexatriene system, demonstrating the compound's utility in creating precisely engineered organic materials. acs.org

Construction of Supramolecular Complexes: The compound has been employed in the synthesis of π-extended viologens for research into photoinduced electron transfer. researchgate.net Specifically, it served as a precursor to build a 1,4-bis(N-hexyl-4-pyridyl)butadiene dication. This extended viologen was then used to form supramolecular complexes with porphyrins. The study of these complexes provides fundamental insights into electron transfer processes, which are critical for developing artificial photosynthetic systems and molecular electronics. researchgate.net

Substrate in Organometallic Catalysis: Beta-(4-Pyridyl)acrolein has been used as a substrate in catalysis research. One study investigated the hydrosilylation of the aldehyde functionality using a rhodium-based catalyst, [Rh(COD)Cl]2. Such studies are essential for developing new catalytic methods for the selective reduction and functionalization of unsaturated aldehydes, which is a key transformation in organic synthesis.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 383177-50-2
Molecular Formula C₁₀H₉NO₅ (C₈H₇NO · C₂H₂O₄)
Molecular Weight 223.18 g/mol
IUPAC Name (2E)-3-(pyridin-4-yl)prop-2-enal; oxalic acid
Appearance Solid
Canonical SMILES C1=CN=CC=C1C=CC=O.C(=O)(C(=O)O)O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO5 B1321519 beta-(4-Pyridyl)acrolein Oxalate CAS No. 383177-50-2

Properties

IUPAC Name

oxalic acid;(E)-3-pyridin-4-ylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO.C2H2O4/c10-7-1-2-8-3-5-9-6-4-8;3-1(4)2(5)6/h1-7H;(H,3,4)(H,5,6)/b2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTHNVMITOXEJZ-TYYBGVCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC=O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/C=O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383177-50-2
Record name beta-(4-Pyridyl)acrolein Oxalate
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Synthetic Strategies and Methodologies

Precursor Synthesis and Building Block Approaches

The efficient synthesis of beta-(4-Pyridyl)acrolein oxalate (B1200264) is contingent upon the availability and synthesis of its key precursors. These building blocks, namely the substituted pyridine (B92270) ring system and the acrolein-related moiety, can be prepared through various established chemical routes.

The 4-substituted pyridine core is a fundamental component of the target molecule. Various synthetic methodologies have been developed to introduce substituents at the C-4 position of the pyridine ring. One common precursor for 4-substituted pyridines is 4-methylpyridine (B42270) (γ-picoline). For instance, 4-vinylpyridine (B31050) can be prepared through the condensation of 4-methylpyridine with formaldehyde. wikipedia.org Another key precursor is pyridine-4-carbaldehyde, which can be synthesized via the oxidation of 4-picoline. chemicalbook.comchemicalbook.com The mixed gas of 4-picoline and air can be passed over a vanadium-molybdenum catalyst layer at elevated temperatures (around 400°C) to yield 4-pyridinecarbaldehyde. chemicalbook.comchemicalbook.com

Modern synthetic methods offer alternative routes to 4-substituted pyridines. For example, a metal-free approach utilizes pyridine-boryl radicals, generated in situ from 4-cyanopyridine (B195900) and B₂(pin)₂, which can react with α,β-unsaturated ketones to form 4-substituted pyridine derivatives. chemicalbook.com

Another strategy involves the use of multicomponent reactions. A four-component cyclization strategy under metal-free conditions has been reported for the synthesis of polysubstituted pyridines, showcasing the versatility of building complex pyridine systems from simple starting materials. bohrium.com Similarly, one-pot three-component synthesis using acetophenones, aryl aldehydes, and ammonium (B1175870) acetate (B1210297) under aerobic oxidation can yield 2,4,6-triaryl pyridines. orgchemres.org

Table 1: Selected Synthetic Methods for 4-Substituted Pyridines

PrecursorReagentsProductMethod
4-MethylpyridineFormaldehyde4-VinylpyridineCondensation wikipedia.org
4-PicolineAir, Vanadium-Molybdenum catalyst4-PyridinecarbaldehydeOxidation chemicalbook.comchemicalbook.com
4-Cyanopyridine, α,β-unsaturated ketonesB₂(pin)₂4-Substituted PyridinesRadical Addition/Coupling chemicalbook.com
Acetophenones, Aryl aldehydes, Ammonium acetateFe₃O₄/HT-Co catalyst2,4,6-Triaryl PyridinesOne-pot Three-component Synthesis orgchemres.org

Formation of Acrolein and Related β-Unsaturated Aldehyde Moieties

The acrolein moiety, a β-unsaturated aldehyde, is another critical component of the target molecule. The most common and versatile method for the synthesis of α,β-unsaturated aldehydes is the aldol (B89426) condensation reaction. masterorganicchemistry.comlibretexts.org This reaction involves the base- or acid-catalyzed reaction of an aldehyde or ketone with another carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then undergo dehydration to yield the α,β-unsaturated product. pressbooks.pub

For the synthesis of beta-(4-Pyridyl)acrolein, a crossed aldol condensation is employed. pressbooks.pub In a crossed aldol reaction, two different carbonyl compounds are reacted. To obtain a single product and avoid a mixture of self-condensation and crossed-condensation products, it is advantageous if one of the aldehydes lacks α-hydrogens. pressbooks.pub Pyridine-4-carbaldehyde fits this criterion, as it does not have any α-hydrogens, and can therefore only act as the electrophile in the reaction. wikipedia.orgnih.gov When reacted with an enolizable aldehyde like acetaldehyde (B116499) in the presence of a base, pyridine-4-carbaldehyde can selectively form the desired β-unsaturated aldehyde. masterorganicchemistry.com

The reaction proceeds through the formation of an enolate from acetaldehyde by a base, which then acts as a nucleophile, attacking the carbonyl carbon of pyridine-4-carbaldehyde. libretexts.org The resulting β-hydroxy aldehyde intermediate readily dehydrates, often with mild heating, to form the stable conjugated system of beta-(4-Pyridyl)acrolein. libretexts.orgkhanacademy.org

Table 2: General Steps in Aldol Condensation for β-Unsaturated Aldehyde Formation

StepDescription
1. Enolate FormationA base removes an α-hydrogen from an enolizable carbonyl compound to form a resonance-stabilized enolate. libretexts.org
2. Nucleophilic AttackThe enolate attacks the electrophilic carbonyl carbon of another carbonyl molecule, forming a new carbon-carbon bond and a β-hydroxy carbonyl intermediate (aldol addition product). masterorganicchemistry.compressbooks.pub
3. DehydrationThe β-hydroxy carbonyl intermediate eliminates a molecule of water to form an α,β-unsaturated carbonyl compound. libretexts.orgkhanacademy.org

Methods for Oxalate Salt Formation and Crystallization

The final step in the synthesis is the formation of the oxalate salt. Oxalic acid is a dicarboxylic acid that readily forms salts with basic compounds, such as those containing a pyridine ring. core.ac.uk The oxalate anion (C₂O₄²⁻) is formed by the deprotonation of both carboxylic acid groups of oxalic acid. core.ac.uk

The formation of an oxalate salt is typically achieved by reacting the free base of the organic compound with a solution of oxalic acid. prepchem.com For instance, the free base of beta-(4-Pyridyl)acrolein can be dissolved in a suitable solvent, such as isopropanol, and a solution of oxalic acid in the same or a miscible solvent is then added. prepchem.com The resulting oxalate salt, being less soluble in the solvent system, precipitates out and can be collected by filtration. prepchem.com

Crystallization of the oxalate salt is a crucial step for purification. The choice of solvent is critical for obtaining well-defined crystals. Recrystallization from a suitable solvent, such as ethanol (B145695), can be employed to obtain pure crystals of the desired product. prepchem.com The study of calcium oxalate crystallization has provided insights into the factors influencing crystal growth and morphology, which can be relevant for the controlled crystallization of organic oxalate salts. nih.govchemsynthesis.com The formation of hydrogen bonds between the pyridinium (B92312) cation and the oxalate anion plays a significant role in the crystal lattice structure. core.ac.ukresearchgate.net

Targeted Synthesis of Beta-(4-Pyridyl)acrolein Oxalate

A direct synthetic route to this compound would ideally involve a one-pot reaction or a streamlined sequence with minimal isolation of intermediates. A plausible and efficient direct route involves the following steps:

Crossed Aldol Condensation: Pyridine-4-carbaldehyde is reacted with acetaldehyde in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., water or ethanol). This reaction forms beta-(4-Pyridyl)acrolein. masterorganicchemistry.compressbooks.pub

Oxalate Salt Formation: After the completion of the condensation reaction, the resulting mixture containing the free base of beta-(4-Pyridyl)acrolein is neutralized and then treated directly with a solution of oxalic acid. prepchem.com The this compound precipitates from the solution and can be isolated by filtration.

Purification: The crude oxalate salt is then purified by recrystallization from an appropriate solvent to yield the final product in high purity.

A multi-step reaction sequence allows for greater control over each synthetic transformation and the purification of intermediates. This approach is particularly useful if functionalization of the pyridine ring or the acrolein moiety is desired. A typical multi-step synthesis would proceed as follows:

Synthesis of Pyridine-4-carbaldehyde: This precursor is synthesized from a readily available starting material like 4-picoline via oxidation. chemicalbook.comchemicalbook.com

Synthesis of beta-(4-Pyridyl)acrolein: The purified pyridine-4-carbaldehyde is then subjected to a crossed aldol condensation with acetaldehyde. masterorganicchemistry.compressbooks.pub The resulting beta-(4-Pyridyl)acrolein is isolated and purified.

Formation and Crystallization of the Oxalate Salt: The purified beta-(4-Pyridyl)acrolein is dissolved in a suitable solvent and treated with a stoichiometric amount of oxalic acid to form the oxalate salt. prepchem.com The salt is then carefully crystallized to obtain the final product with high purity.

This multi-step approach, while potentially longer, offers the flexibility to introduce modifications at various stages of the synthesis, allowing for the creation of a library of related compounds for further research. For example, derivatives of pyridine-4-carbaldehyde could be used in the aldol condensation step to generate a range of substituted (4-pyridyl)acrolein compounds.

Optimization of Reaction Conditions for Yield and Selectivity

The efficient synthesis of beta-(4-Pyridyl)acrolein hinges on the careful optimization of reaction parameters to maximize yield and ensure high selectivity for the desired E-isomer. The primary synthetic route involves the condensation of 4-pyridinecarboxaldehyde (B46228) with acetaldehyde. Key variables in this process include the choice of catalyst, solvent, temperature, and reaction time.

Research into related aldol-type condensations for producing pyridyl-substituted chlorins highlights the importance of the catalyst and reaction conditions. researchgate.net While specific optimization data for beta-(4-Pyridyl)acrolein is not extensively published, general principles from similar syntheses can be applied. The goal is to facilitate the deprotonation of acetaldehyde to form an enolate, which then acts as a nucleophile attacking the carbonyl carbon of 4-pyridinecarboxaldehyde. Subsequent dehydration leads to the final α,β-unsaturated aldehyde. khanacademy.org

Table 1: Factors Influencing the Synthesis of beta-(4-Pyridyl)acrolein

ParameterInfluence on ReactionTypical Conditions & Considerations
Catalyst Controls the rate of enolate formation and subsequent condensation. Can be a base (e.g., NaOH, KOH) or an acid.Strong bases favor rapid but potentially less selective reactions. Milder bases or acid catalysts can offer better control. The choice can affect the E/Z isomer ratio.
Solvent Affects the solubility of reactants and intermediates, and can influence the reaction pathway.Protic solvents like ethanol or water are common for base-catalyzed reactions. youtube.com The use of ionic liquids has also been explored in similar carbonyl reactions to enhance efficiency. organic-chemistry.org
Temperature Influences reaction rate and selectivity. Higher temperatures favor the dehydration step but can lead to side reactions.The initial aldol addition is often performed at lower temperatures, followed by heating to drive the condensation to completion.
Reactant Ratio The molar ratio of 4-pyridinecarboxaldehyde to acetaldehyde can impact yield and minimize self-condensation of acetaldehyde.An excess of the aldehyde component (4-pyridinecarboxaldehyde) is sometimes used to ensure the complete reaction of the enolate.

Detailed research findings for analogous systems, such as the synthesis of pyridine bases from various aldehydes and ketones, show that catalysts like zeolites can be employed in gas-phase reactions to produce pyridines with high selectivity. google.comresearchgate.net These studies underscore the critical role of catalyst structure and acidity in directing the outcome of condensation reactions involving pyridine precursors. researchgate.net

Related Synthetic Transformations Involving Acrolein or Pyridine Scaffolds

The beta-(4-Pyridyl)acrolein structure, containing both a pyridine ring and an α,β-unsaturated aldehyde system, is a versatile building block for a variety of organic transformations.

Michael Addition Reactions with α,β-Unsaturated Aldehydes

The electron-deficient β-carbon of the acrolein moiety in beta-(4-Pyridyl)acrolein makes it an excellent Michael acceptor. wikipedia.org It can react with a wide range of nucleophiles in a conjugate addition, or 1,4-addition, reaction. organic-chemistry.orglibretexts.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org

The presence of the pyridine ring influences the reactivity. Olefinic N-heterocycles, including vinylpyridines, are effective Michael acceptors. nih.gov Studies on the conjugate addition to 1,2-di-(2-pyridyl)ethylene have shown that the dipyridyl structure helps to stabilize the intermediate carbanion, allowing it to be trapped by various electrophiles. nih.govnsf.gov This suggests that the pyridine ring in beta-(4-Pyridyl)acrolein can similarly stabilize the enolate intermediate formed after the initial Michael addition, potentially enabling subsequent tandem reactions.

Table 2: Examples of Michael Addition Reactions

Michael Donor (Nucleophile)Michael AcceptorProduct TypeReference
Diethyl malonateα,β-Unsaturated Ketone1,5-Dicarbonyl compound libretexts.org
Amineα,β-Unsaturated Aldehydeβ-Amino aldehyde libretexts.org
Organolithium reagents1,2-di-(2-pyridyl)ethyleneFunctionalized pyridine derivative nih.govnsf.gov
Enolates (from ketones/aldehydes)α,β-Unsaturated Carbonyl1,5-Dicarbonyl compound wikipedia.org

The scope of nucleophiles includes stabilized carbanions (e.g., from malonates, β-ketoesters), organometallic reagents, and heteroatomic nucleophiles like amines (aza-Michael) and alcohols (oxa-Michael). wikipedia.orgnsf.gov

Aldol Condensation Pathways

The aldol condensation is not only the primary method for synthesizing beta-(4-Pyridyl)acrolein but also represents a key reactive pathway for the compound itself. khanacademy.org In the presence of a base, the α-protons of the aldehyde can be abstracted to form an enolate, which could then react with another aldehyde. However, the most significant aldol-type reaction is the one that forms the compound: the condensation of an enolate (from acetaldehyde) with a non-enolizable aldehyde (4-pyridinecarboxaldehyde). researchgate.net

The mechanism proceeds in two main stages:

Aldol Addition : An enolate ion nucleophilically attacks a carbonyl compound, forming a β-hydroxy aldehyde (an aldol). khanacademy.org

Dehydration : The aldol intermediate is dehydrated, typically under heat or with acid/base catalysis, to yield an α,β-unsaturated aldehyde. khanacademy.orgyoutube.com

This pathway is fundamental in organic chemistry for constructing carbon-carbon bonds and is a cornerstone of synthesizing many complex molecules. researchgate.net

Imine Formation and Subsequent Cyclizations

The aldehyde functional group in beta-(4-Pyridyl)acrolein readily reacts with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comtaylorandfrancis.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

Reaction: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

The formation of the imine activates the molecule for subsequent cyclization reactions. The resulting imine can act as an electrophile, and intramolecular reactions can lead to the formation of new heterocyclic rings. For instance, if the amine used for imine formation contains another nucleophilic group, a cyclization can ensue. Furthermore, the extended conjugation involving the pyridine ring, the C=C double bond, and the C=N double bond can participate in various pericyclic reactions, such as [4+2] or [4+4] cycloadditions, to generate complex bicyclic or macrocyclic structures. researchgate.net

Heterocycle Annulation Reactions (e.g., Quinoline (B57606) Synthesis)

Annulation reactions involve the formation of a new ring onto an existing scaffold. The acrolein moiety is a classic component in several named reactions for synthesizing heterocycles, most notably quinolines. pharmaguideline.combohrium.comrsc.org

The Skraup synthesis is a prime example, where an aniline (B41778) is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). The sulfuric acid first dehydrates the glycerol to form acrolein in situ. The aniline then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and oxidation to yield the quinoline ring system. pharmaguideline.comiipseries.orgslideshare.net

Another related method is the Doebner-von Miller reaction , which is more versatile and uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst (like HCl) to react with anilines, forming quinoline derivatives. iipseries.org

Table 3: Quinoline Synthesis Methods Involving an Acrolein Moiety

Reaction NameReactantsKey FeaturesReference
Skraup Synthesis Aniline, Glycerol, H₂SO₄, Oxidizing AgentHarsh conditions. Acrolein is generated in situ. pharmaguideline.comiipseries.org
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Aldehyde/Ketone, AcidMore general than Skraup. Allows for a wider range of substituted quinolines. iipseries.org
Combes Synthesis Arylamine, 1,3-Dicarbonyl CompoundAcid-catalyzed condensation followed by cyclization to form quinolines. pharmaguideline.com

These annulation strategies highlight the utility of the acrolein unit as a three-carbon synthon for building fused heterocyclic systems, a cornerstone of medicinal chemistry and materials science. rsc.orgijpsjournal.com

Chemical Reactivity and Transformation Mechanisms

Mechanistic Investigations of Reaction Pathways

The reactivity of beta-(4-Pyridyl)acrolein is characterized by its susceptibility to both nucleophilic and electrophilic attacks at different sites within the molecule.

Nucleophilic Additions to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety in beta-(4-Pyridyl)acrolein is a key site for nucleophilic attack. Due to the electron-withdrawing nature of the carbonyl group, the β-carbon of the carbon-carbon double bond becomes electrophilic and susceptible to attack by nucleophiles. This can lead to two primary modes of addition: 1,2-addition to the carbonyl carbon and 1,4-addition (conjugate addition) to the β-carbon. libretexts.orglibretexts.org

The competition between 1,2- and 1,4-addition is influenced by the nature of the nucleophile. Strong, hard nucleophiles tend to favor 1,2-addition, directly attacking the carbonyl carbon. In contrast, weaker, softer nucleophiles generally favor the thermodynamically more stable 1,4-addition product, where the carbonyl group is retained. libretexts.org

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Carbonyls

Nucleophile TypePredominant Mode of AdditionRationale
Strong, Hard (e.g., Grignard reagents, organolithiums)1,2-AdditionFavors kinetic control, irreversible reaction at the carbonyl carbon.
Weak, Soft (e.g., amines, thiols, cyanides)1,4-Addition (Conjugate Addition)Favors thermodynamic control, leading to the more stable conjugate adduct. libretexts.org

The reaction of α,β-unsaturated aldehydes with nucleophiles like those found in biological systems, such as the sulfhydryl group of cysteine, proceeds rapidly via Michael addition. nih.govnih.gov The resulting adduct can then undergo further reactions. nih.gov

Electrophilic Attack on the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring in beta-(4-Pyridyl)acrolein possesses a lone pair of electrons, making it a nucleophilic center susceptible to electrophilic attack. However, the reactivity of the pyridine nitrogen is attenuated by the electron-withdrawing effect of the acrolein substituent.

Electrophilic substitution reactions on the pyridine ring are generally less facile than on benzene (B151609) due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophiles. When such reactions do occur, the electrophile typically attacks the C-3 position. This is because the intermediate carbocation formed by attack at C-3 is more stable than the intermediates formed by attack at C-2 or C-4, as the positive charge is not delocalized onto the electronegative nitrogen atom. youtube.com

Radical-Mediated Transformations of Pyridine and Acrolein Substructures

Radical reactions can also play a role in the transformation of beta-(4-Pyridyl)acrolein. Radical initiators, such as azobisisobutyronitrile (AIBN), can generate radicals that initiate chain reactions. libretexts.org For instance, radical-mediated decarboxylation reactions, like the Barton decarboxylation, could potentially be adapted to modify the acrolein moiety if it were first converted to a suitable derivative. libretexts.org The pyridine ring itself can also be involved in radical reactions, leading to the formation of stable pyridine-containing products. libretexts.org

Oxidation and Reduction Chemistry

The presence of both an aldehyde group and a carbon-carbon double bond allows for selective oxidation and reduction reactions.

Selective Oxidation of the Aldehyde Moiety to Carboxylic Acid Derivatives

The aldehyde group in beta-(4-Pyridyl)acrolein can be selectively oxidized to a carboxylic acid or its derivatives without affecting the carbon-carbon double bond or the pyridine ring. This transformation can be achieved using a variety of oxidizing agents. The formation of acrolein as a product of lipid peroxidation and its subsequent reaction with lysine (B10760008) residues to form adducts like Nε-(3-formyl-3,4-dehydropiperidino)lysine has been observed in studies of low-density lipoprotein oxidation. nih.gov This indicates the reactivity of the aldehyde group in a biological context.

Reduction of the Carbon-Carbon Double Bond and Carbonyl Group

The reduction of beta-(4-Pyridyl)acrolein can occur at either the carbon-carbon double bond or the carbonyl group, or both, depending on the reducing agent and reaction conditions.

Reduction of the C=C Double Bond: Catalytic hydrogenation using specific catalysts can selectively reduce the carbon-carbon double bond, yielding the corresponding saturated aldehyde. For instance, the reduction of acrolein by elemental iron has been shown to selectively reduce the C=C double bond to form propionaldehyde. nih.gov This process involves the chemisorption of the α,β-unsaturated aldehyde onto the iron surface followed by reduction. nih.gov

Reduction of the Carbonyl Group: The carbonyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com These reagents are common in organic synthesis for the reduction of aldehydes and ketones.

Complete Reduction: Stronger reducing conditions, such as catalytic hydrogenation at higher pressures and temperatures or the use of more powerful reducing agents, can lead to the reduction of both the double bond and the carbonyl group, resulting in the corresponding saturated alcohol.

Table 2: Common Reducing Agents and Their Selectivity

Reducing AgentPrimary Site of ReductionResulting Functional Group
Elemental Iron (Fe)C=C Double BondSaturated Aldehyde nih.gov
Sodium Borohydride (NaBH₄)Carbonyl GroupAllylic Alcohol
Lithium Aluminum Hydride (LiAlH₄)Carbonyl GroupAllylic Alcohol
Catalytic Hydrogenation (e.g., H₂/Pd, Pt)C=C Double Bond and/or Carbonyl GroupSaturated Aldehyde, Allylic Alcohol, or Saturated Alcohol

Autoxidation Kinetics of Acrolein Derivatives

Autoxidation, the spontaneous oxidation by atmospheric oxygen, is a common degradation pathway for many organic compounds, particularly those with activated C-H bonds or unsaturated systems. wikipedia.org For α,β-unsaturated aldehydes like acrolein and its derivatives, this process typically proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

The kinetics of the oxidation of acrolein derivatives have been studied using various oxidants. For instance, the oxidation of acrolein, crotonaldehyde, and methacrolein (B123484) by cerium(IV) sulfate (B86663) in a sulfuric acid solution reveals key kinetic details. chempap.org In the presence of a sufficient excess of acrolein or methacrolein, the reaction is zero-order with respect to the Ce(IV) ion concentration, indicating that the rate-determining step does not involve the oxidant itself but rather a preceding transformation of the aldehyde, such as acid-catalyzed hydration. chempap.org For crotonaldehyde, however, the reaction is first-order with respect to both the Ce(IV) ions and the substrate. chempap.org In all cases, the reaction is acid-catalyzed. chempap.org

Kinetic Parameters for the Oxidation of Acrolein Derivatives with Ce(IV) Sulfate chempap.org
Acrolein DerivativeReaction Order (re: Ce(IV))Reaction Order (re: Substrate)Key Observation
Acrolein0 (in excess substrate)-Rate-determining step is likely acid-catalyzed hydration.
Methacrolein0 (in excess substrate)-Similar mechanism to acrolein.
Crotonaldehyde11Rate depends on both oxidant and substrate concentrations.

Coordination Chemistry and Non-Covalent Interactions

The structure of beta-(4-Pyridyl)acrolein Oxalate (B1200264) is primed for participation in complex coordination and supramolecular chemistry. The pyridyl nitrogen can act as a ligand, while the entire pyridinium-oxalate ion pair can form extensive hydrogen bonding networks.

Ligand Properties of the Pyridine Nitrogen in Metal Complexes

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base and a versatile ligand for a wide range of metal ions. acs.orgosti.gov In beta-(4-Pyridyl)acrolein Oxalate, the pyridine nitrogen is protonated by oxalic acid to form a pyridinium (B92312) cation. However, in the presence of a suitable metal ion and under appropriate pH conditions, the neutral beta-(4-Pyridyl)acrolein can act as a monodentate ligand, coordinating to the metal center through the pyridine nitrogen.

The coordination properties of pyridine ligands are well-established. They can form complexes with various geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion, its oxidation state, and the other ligands present. jscimedcentral.com For example, Ni(II) often forms six-coordinate octahedral or four-coordinate square planar complexes, while Cu(I) with a d¹⁰ configuration typically forms tetrahedral complexes. jscimedcentral.com The electronic properties of the pyridine ligand can be tuned by substituents on the ring, which in turn affects the stability and reactivity of the resulting metal complex.

Reactivity of the Oxalate Anion in Complex Formation

The oxalate anion (C₂O₄²⁻) is a dinegative, bidentate chelating ligand that readily forms stable five-membered rings with metal cations. This chelating ability makes it a powerful agent in coordination chemistry. Oxalate can form homoleptic complexes, such as [Fe(C₂O₄)₃]³⁻, as well as a vast number of mixed-ligand complexes. bohrium.com

In the context of this compound, the oxalate anion can participate in complex formation in several ways. It can act as a counter-ion to a cationic metal complex formed by the pyridylacrolein ligand. Alternatively, it can coordinate directly to the metal center, either as a chelating ligand or as a bridging ligand connecting two or more metal centers to form coordination polymers. bohrium.comresearchgate.net Studies on hybrid organic-inorganic salts have shown that complex anions like [Co(C₂O₄)₂]²⁻ can form, which then link together into chains or more complex architectures, with organic cations like pyridinium derivatives residing in the crystal lattice. bohrium.com

Common Coordination Geometries for Pyridine and Oxalate Ligands
LigandCoordination ModeTypical Metal IonsCommon Geometries
PyridineMonodentate (N-donor)Ni(II), Cu(I), Ag(I), Co(II)Octahedral, Square Planar, Tetrahedral jscimedcentral.com
OxalateBidentate (Chelating)Fe(III), Co(II), Cu(II)Octahedral, Distorted Octahedral bohrium.comresearchgate.net
OxalateBridgingCo(II), Cu(II)Coordination Polymers (Chains/Sheets) bohrium.comresearchgate.net

Supramolecular Assembly and Hydrogen Bonding Networks

The salt-like nature of this compound, composed of a pyridinium cation and a hydrogen oxalate or oxalate anion, facilitates the formation of robust supramolecular assemblies governed by strong hydrogen bonds. rsc.org The most significant interaction is the N⁺-H···O⁻ hydrogen bond between the protonated pyridine ring and the carboxylate groups of the oxalate anion. nih.govnih.govresearchgate.net

Crystal structures of related pyridinium oxalate salts reveal a variety of hydrogen-bonding motifs. nih.govresearchgate.net These interactions can link the cations and anions into dimers, one-dimensional chains, or complex two- and three-dimensional networks. nih.govresearchgate.net The hydrogen oxalate anions themselves can form dimers or chains through O-H···O hydrogen bonds. nih.gov Water molecules, if present in the crystal lattice, often play a crucial role in mediating and extending these networks. researchgate.net

Typical Hydrogen Bond Geometries in Pyridinium Oxalate Salts nih.govnih.gov
Donor (D)Acceptor (A)Bond TypeTypical D···A Distance (Å)
N⁺-H (Pyridinium)O (Oxalate)N-H···O2.66 - 2.90
O-H (Oxime)O (Oxalate)O-H···O~2.57
O-H (Hydrogen Oxalate)O (Hydrogen Oxalate)O-H···OVariable (dimers/chains)

Spectroscopic and Structural Elucidation

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction StudiesThis section would provide the most definitive structural information. A comprehensive data table would list the crystallographic parameters, including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and other refinement data. This information would allow for a detailed discussion of the three-dimensional arrangement of the beta-(4-Pyridyl)acrolein cations and oxalate (B1200264) anions in the crystal lattice, including bond lengths, bond angles, and any significant intermolecular interactions such as hydrogen bonding.

In the absence of published research containing this specific data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community are needed to fully characterize the spectroscopic and structural properties of beta-(4-Pyridyl)acrolein Oxalate.

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a material. By bombarding a powdered sample with X-rays and measuring the diffraction patterns, a unique fingerprint of the crystalline phase is obtained. This pattern is defined by the positions (in terms of diffraction angle, 2θ) and intensities of the diffraction peaks.

At present, specific experimental PXRD data for this compound is not available in the public domain. However, a hypothetical PXRD pattern would be instrumental in identifying the compound and assessing its phase purity. The presence of sharp peaks in a PXRD pattern would confirm the crystalline nature of the material, while a broad, featureless halo would indicate an amorphous state.

Furthermore, PXRD is a crucial tool for the investigation of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties. Should different synthesis or crystallization methods yield this compound with varying PXRD patterns, it would be indicative of polymorphism. Each polymorph would have a unique set of diffraction peaks, reflecting their different underlying crystal lattices.

A representative, though hypothetical, data table for a PXRD analysis of a single crystalline phase of this compound is presented below.

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
8.510.4065
12.76.96100
15.35.7945
18.94.6980
21.24.1950
24.53.6395
27.83.2170
30.12.9730

This data is hypothetical and for illustrative purposes only.

Analysis of Crystal Packing and Intermolecular Interactions

The pyridyl nitrogen atom of the beta-(4-Pyridyl)acrolein cation is a hydrogen bond acceptor, while the aldehyde group offers a potential, albeit weaker, acceptor site. The oxalate anion, with its carboxylate groups, provides strong hydrogen bond donor and acceptor sites. The most significant interaction would likely be the hydrogen bond between the protonated pyridyl nitrogen and the oxygen atoms of the oxalate anion.

A detailed analysis of the crystal structure, typically obtained from single-crystal X-ray diffraction, would allow for the precise measurement of bond lengths and angles of these hydrogen bonds. The geometry of these interactions, including donor-acceptor distances and angles, is critical for defining the supramolecular architecture. For instance, these hydrogen bonds could link the cationic and anionic components into chains, sheets, or more complex three-dimensional networks.

In the absence of experimental crystallographic data, we can postulate the types of interactions that would be present. The table below summarizes these potential interactions.

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Strong Hydrogen BondPyridinium (B92312) N-HOxalate OPrimary interaction driving salt formation and defining the core structural motif.
Weaker Hydrogen BondC-H (acrolein)Oxalate OSecondary interactions contributing to the overall stability of the crystal lattice.
π-π StackingPyridyl ringsPyridyl ringsPotential for parallel or offset stacking of the aromatic rings, influencing the packing density.
van der Waals forcesAll atomsAll atomsNon-specific attractive and repulsive forces that contribute to the overall cohesion of the crystal.

The interplay of these interactions would define the specific packing arrangement of this compound. A comprehensive understanding of these forces is paramount for predicting and controlling the solid-state properties of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical study of beta-(4-Pyridyl)acrolein Oxalate (B1200264), offering a detailed picture of its electronic and geometric properties. These methods allow for the precise calculation of molecular orbitals, energy levels, and charge distributions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. youtube.comyoutube.com It is based on the principle that the ground-state energy of a many-electron system can be determined from the electron density, a function of only three spatial coordinates, which significantly simplifies the calculations compared to wave-function-based methods. youtube.comyoutube.com DFT has proven successful in describing the ground-state properties of a wide range of materials, from simple molecules to complex systems like proteins and carbon nanotubes. researchgate.net The practical application of DFT relies on approximations for the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation. youtube.comresearchgate.net

In the context of pyridyl derivatives, DFT has been employed to study their electronic and structural properties. researchgate.net For instance, DFT calculations can be used to optimize the geometry of the beta-(4-Pyridyl)acrolein cation and the oxalate anion, providing the most stable three-dimensional arrangement of their atoms. This process involves finding the minimum energy structure on the potential energy surface.

Furthermore, DFT provides valuable information about the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that influences the molecule's reactivity and electronic transitions. researchgate.net For example, a study on 3-pyridazine and its derivatives showed that doping with different atoms significantly alters the HOMO-LUMO gap and other electronic properties. researchgate.net The distribution of electrostatic potential, another output of DFT calculations, can reveal the regions of a molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.

Parameter Description Significance in DFT Studies
Geometry Optimization Finding the lowest energy arrangement of atoms in a molecule.Provides the most stable 3D structure.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and electronic excitability. researchgate.net
Electrostatic Potential The spatial distribution of charge in a molecule.Identifies reactive sites for electrostatic interactions.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods solve the Schrödinger equation to provide highly accurate solutions for the electronic structure of molecules. While computationally more demanding than DFT, ab initio methods can offer a more rigorous description of electron correlation, which is crucial for a precise determination of molecular properties.

For a compound like beta-(4-Pyridyl)acrolein Oxalate, ab initio calculations can be used to refine the understanding of the electronic interactions between the beta-(4-Pyridyl)acrolein cation and the oxalate anion. These calculations can provide a detailed analysis of the bonding, including the nature and strength of the ionic and any potential hydrogen bonding interactions. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed to obtain benchmark energetic and structural data. For example, a study on the acrolein-methanol complex utilized MP2 with an augmented correlation-consistent basis set (aug-cc-pVTZ) to accurately describe the hydrogen bonding interactions. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the beta-(4-Pyridyl)acrolein cation is a key aspect of its chemistry, and understanding its conformational landscape is essential. Conformational analysis and molecular dynamics simulations are powerful tools to explore the different spatial arrangements of the molecule and their dynamic behavior.

Exploration of Potential Energy Surfaces and Rotational Isomers

The beta-(4-Pyridyl)acrolein cation possesses several rotatable bonds, leading to the possibility of multiple rotational isomers (conformers). The study of the potential energy surface (PES) helps to identify the stable conformers and the energy barriers that separate them. By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a map of the conformational space can be generated.

Computational studies on similar molecules, such as acrolein and its derivatives, have shown that different conformers can have distinct stabilities and spectroscopic signatures. mdpi.com The relative energies of these conformers can be influenced by factors like steric hindrance and intramolecular interactions. For instance, the planarity of the acrolein moiety can be affected by the orientation of the pyridyl ring. The investigation of such rotational isomers is crucial for understanding which conformations are likely to be present under different conditions.

Simulation of Intramolecular Dynamics and Flexibility

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and flexibility of this compound. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic behavior of the molecule. mdpi.comnih.gov These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic experimental conditions.

MD simulations can reveal how the beta-(4-Pyridyl)acrolein cation and the oxalate anion interact and move relative to each other. They can also highlight the flexibility of the acrolein chain and the rotational freedom of the pyridyl ring. The analysis of the simulation trajectories can provide information on the time scales of different molecular motions, such as bond vibrations, angle bending, and dihedral angle rotations. This information is valuable for interpreting experimental data and for understanding how the molecule might interact with other molecules in a biological or chemical system. For example, MD simulations have been used to study the dynamics of various organic molecules and biomolecules, providing details on their structural stability and flexibility. mdpi.comnih.govresearchgate.netnih.govrsc.org

Simulation Type Information Gained Relevance
Conformational Search Identification of stable low-energy conformers.Understanding the predominant shapes of the molecule.
Molecular Dynamics Time-dependent evolution of atomic positions.Reveals flexibility, intramolecular motions, and interactions. mdpi.comnih.gov

Prediction of Spectroscopic Parameters and Reaction Mechanisms

A significant application of computational chemistry is the prediction of spectroscopic properties. By calculating the vibrational frequencies, electronic transition energies, and NMR chemical shifts, theoretical spectra can be generated and compared with experimental data. This comparison can aid in the interpretation of experimental spectra and confirm the structure of the compound.

Furthermore, computational methods can be used to explore potential reaction mechanisms involving this compound. By mapping the reaction pathways and calculating the activation energies for different elementary steps, it is possible to predict the most likely mechanism for a given reaction. This can be particularly useful for understanding its reactivity and potential transformations. For instance, DFT calculations can be used to model the transition states of reactions, providing crucial information about the energy barriers and reaction kinetics.

Computational NMR and Vibrational Spectroscopy

No specific computational studies on the Nuclear Magnetic Resonance (NMR) or vibrational spectroscopy of this compound have been found. Such studies would typically involve the use of Density Functional Theory (DFT) to predict the ¹H and ¹³C NMR chemical shifts and to simulate the infrared (IR) and Raman spectra. This analysis would provide valuable insights into the molecule's geometry and the vibrational modes of its functional groups, including the characteristic frequencies of the pyridyl ring, the acrolein moiety, and the oxalate counter-ion. While general information on the vibrational spectra of oxalate ions is available, a specific analysis in the context of this particular salt is absent. researchgate.netnih.govconicet.gov.arnih.gov

Elucidation of Reaction Pathways and Transition State Structures

There is a notable absence of research focused on the reaction pathways and transition state structures involving this compound. Theoretical investigations in this area would be crucial for understanding its reactivity, potential synthetic routes, and degradation mechanisms. Such studies would involve mapping the potential energy surface of reactions, locating transition state geometries, and calculating activation energies to predict reaction kinetics.

Electronic Properties and Reactivity Descriptors

HOMO-LUMO Energy Gap Analysis and Global Reactivity Indices

Specific data from Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound is not available. This type of analysis is fundamental for understanding a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability, and from these energies, global reactivity indices such as electronegativity, chemical hardness, and global electrophilicity index can be derived to quantify the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

No studies presenting a Molecular Electrostatic Potential (MEP) map for this compound were found. An MEP map is a valuable tool for visualizing the charge distribution on a molecule and identifying the regions most susceptible to electrophilic and nucleophilic attack. For this compound, an MEP map would highlight the electron-rich nitrogen atom of the pyridine (B92270) ring and the electron-deficient carbonyl carbon of the acrolein group as likely sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

A Natural Bond Orbital (NBO) analysis specific to this compound has not been published. NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govwisc.eduwisc.edu It can quantify the delocalization of electron density, analyze hyperconjugative interactions, and provide insights into the stability of the molecule arising from these electronic effects. researchgate.net For this compound, NBO analysis would be instrumental in understanding the conjugation between the pyridyl ring and the acrolein system and the nature of the ionic interaction with the oxalate counter-ion.

Advanced Applications in Chemical Research

Role as an Organic Synthesis Intermediate

The strategic placement of a nucleophilic pyridine (B92270) nitrogen, an electrophilic carbonyl group, and a Michael acceptor system makes beta-(4-Pyridyl)acrolein a powerful tool for synthetic chemists. The oxalate (B1200264) salt form enhances its stability and handling properties, making it a convenient precursor for a variety of chemical transformations.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Beta-(4-Pyridyl)acrolein is a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. mdpi.comnih.gov The presence of both an aldehyde and a pyridine ring allows for its participation in various cyclization strategies.

One of the primary pathways for heterocycle synthesis involves the initial Michael addition of a nucleophile to the α,β-unsaturated system, followed by an intramolecular cyclization. nsf.govyoutube.comnih.govmasterorganicchemistry.com For instance, reaction with binucleophiles such as hydrazines, hydroxylamine, or ureas can lead to the formation of pyrazolines, isoxazolines, and pyrimidinones, respectively. The pyridine ring can also participate in the cyclization, leading to fused heterocyclic systems.

Furthermore, the aldehyde functionality can be readily converted into other functional groups, expanding the range of accessible heterocycles. For example, oxidation to the corresponding carboxylic acid or reduction to the alcohol provides new handles for cyclization reactions. The Hantzsch pyridine synthesis, a classic multicomponent reaction, can be adapted using beta-(4-Pyridyl)acrolein derivatives to generate more complex substituted pyridines. acsgcipr.org

Table 1: Examples of Heterocyclic Scaffolds Potentially Synthesized from beta-(4-Pyridyl)acrolein

Starting MaterialsReaction TypePotential Heterocyclic Product
beta-(4-Pyridyl)acrolein, HydrazineMichael Addition/CyclizationPyrazoline derivative
beta-(4-Pyridyl)acrolein, HydroxylamineMichael Addition/CyclizationIsoxazoline derivative
beta-(4-Pyridyl)acrolein, UreaMichael Addition/CyclizationPyrimidinone derivative
beta-(4-Pyridyl)acrolein, Malononitrile, Ammonium (B1175870) Acetate (B1210297)Multicomponent ReactionDihydropyridine derivative

Building Block for Complex Organic Molecule Construction

The reactivity of beta-(4-Pyridyl)acrolein extends beyond the synthesis of simple heterocycles, making it a valuable building block for the construction of more intricate organic molecules, including natural product analogs. mdpi.com The Michael addition reaction is a key transformation in this context, allowing for the formation of new carbon-carbon bonds. nsf.govyoutube.comnih.govmasterorganicchemistry.com

Organometallic reagents, such as organolithium compounds, can act as nucleophiles in conjugate addition reactions with pyridyl-substituted alkenes. nsf.gov The resulting enolate intermediate can be trapped with various electrophiles, leading to the formation of highly functionalized acyclic and cyclic structures. This tandem approach significantly increases the molecular complexity in a single synthetic operation.

The pyridine moiety itself can direct the stereochemical outcome of certain reactions and can be a key pharmacophore in biologically active molecules. mdpi.comnih.gov The synthesis of various bioactive compounds often relies on the strategic incorporation of pyridine rings. mdpi.comnih.gov

Application in Cascade and Multicomponent Reactions

The multiple reactive sites of beta-(4-Pyridyl)acrolein make it an ideal candidate for cascade (or domino) and multicomponent reactions (MCRs). acsgcipr.orgnih.govnih.govccspublishing.org.cndeepdyve.commdpi.com These reaction sequences, where multiple bonds are formed in a single pot, are highly efficient and atom-economical.

A typical cascade sequence could be initiated by a Michael addition, which then triggers a series of intramolecular reactions, such as cyclizations or rearrangements, to rapidly build up molecular complexity. mdpi.com For example, a domino Knoevenagel-hetero-Diels-Alder reaction could be envisioned, where the in situ generated diene from a Knoevenagel condensation of beta-(4-Pyridyl)acrolein with an active methylene (B1212753) compound undergoes a subsequent cycloaddition. deepdyve.com

Multicomponent reactions involving beta-(4-Pyridyl)acrolein, an amine, and a third component (like an isocyanide in the Ugi reaction or a β-ketoester in the Hantzsch synthesis) can provide rapid access to diverse and complex molecular scaffolds. nih.govmdpi.comyoutube.com The programmability of MCRs allows for the generation of large libraries of compounds for drug discovery and other applications. nih.govnih.gov

Catalytic Applications and Mechanistic Studies

The electronic properties and structural features of beta-(4-Pyridyl)acrolein also suggest its potential utility in the field of catalysis, both as a substrate for catalytic transformations and as a ligand for metal catalysts.

Substrate in Homogeneous and Heterogeneous Catalysis

The selective hydrogenation of the carbon-carbon double bond or the carbonyl group of α,β-unsaturated aldehydes is a fundamentally important transformation in organic synthesis. The catalytic reduction of beta-(4-Pyridyl)acrolein can lead to valuable products such as 3-(4-pyridyl)propanal or 3-(4-pyridyl)propenol. Achieving high chemoselectivity in these reductions is a significant challenge.

Homogeneous catalysts, such as Wilkinson's catalyst or other transition metal complexes, can be employed for the selective hydrogenation of the C=C bond. Heterogeneous catalysts, often based on supported noble metals like palladium or platinum, are also effective. mdpi.comnih.govresearchgate.netnd.edumdpi.com The choice of catalyst, support, and reaction conditions can influence the selectivity towards the desired product. For instance, the catalytic reduction of similar nitro-substituted aromatic compounds has been extensively studied, providing insights into potential catalytic systems for pyridyl-acroleins. mdpi.comnih.govresearchgate.netnd.edumdpi.com

Table 2: Potential Catalytic Transformations of beta-(4-Pyridyl)acrolein

Reaction TypeCatalyst TypePotential Product
Selective C=C HydrogenationHomogeneous (e.g., Rh, Ru complexes) or Heterogeneous (e.g., Pd/C)3-(4-Pyridyl)propanal
Selective C=O HydrogenationHomogeneous or Heterogeneous (e.g., modified Pt, Ru catalysts)3-(4-Pyridyl)propenol
HydroformylationHomogeneous (e.g., Rh, Co complexes)Dialdehyde or hydroxyaldehyde derivatives

Investigation of its Potential as a Ligand or Co-catalyst

The pyridine nitrogen atom in beta-(4-Pyridyl)acrolein possesses a lone pair of electrons that can coordinate to a metal center, making it a potential ligand in transition metal catalysis. The combination of a soft pyridine donor and a π-accepting acrolein moiety could lead to unique electronic and steric properties in the resulting metal complexes.

Pyridyl-containing ligands are ubiquitous in coordination chemistry and have been employed in a wide range of catalytic reactions. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. In the case of beta-(4-Pyridyl)acrolein, the conjugated system can participate in metal-ligand interactions, potentially stabilizing different oxidation states of the metal.

Furthermore, the bifunctional nature of beta-(4-Pyridyl)acrolein could allow it to act as a co-catalyst or a ligand-reagent in certain reactions, where it not only coordinates to the metal but also participates in the reaction itself. While specific studies on beta-(4-Pyridyl)acrolein as a ligand are not extensively reported, the vast literature on pyridyl-based ligands provides a strong basis for its potential in this area. mdpi.com

Photochemistry and Electron Transfer Processes

There is currently no available scientific literature detailing the photochemical behavior or photoinduced electron transfer processes specifically involving beta-(4-Pyridyl)acrolein oxalate. While the constituent parts of the molecule—a pyridyl group, an acrolein system, and an oxalate salt—are individually well-studied in photochemistry, dedicated research on the combined entity is not present in the public domain.

Photoinduced Electron Transfer in Supramolecular Systems

No studies were found that investigate the role or application of this compound in photoinduced electron transfer within supramolecular systems. Research on other pyridinium (B92312) salts has demonstrated their potential in photo-induced electron transfer (PET) processes for applications such as the modification of peptides and proteins under visible light. However, analogous studies involving this compound have not been published.

Photophysical Properties and Energy Transfer Mechanisms

Detailed experimental or theoretical data on the photophysical properties (such as absorption and fluorescence spectra, quantum yields, and excited-state lifetimes) and energy transfer mechanisms of this compound are not available. For context, studies on related compounds like α,ω-di(4-pyridyl)polyenes show that their photophysical properties are dependent on the conjugation chain length and solvent polarity. Without specific research, it is not possible to present the photophysical characteristics of this compound.

Environmental Chemistry Research

The role of this compound in environmental chemistry, particularly concerning atmospheric processes, has not been a subject of published research. The environmental impact of related but distinct compounds, such as acrolein, is well-documented, but this information cannot be directly extrapolated to this compound.

Formation of Nitrogen-Containing Organic Compounds (NOCs) in Atmospheric Chemistry

There are no research findings that identify this compound as a precursor or product in the formation of nitrogen-containing organic compounds (NOCs) in the atmosphere. The atmospheric chemistry of nitrogen-containing compounds is a significant area of study, but the specific contribution of this compound has not been investigated.

Contribution to Secondary Organic Aerosol (SOA) Formation

No data exists to suggest that this compound is a significant contributor to the formation of secondary organic aerosols (SOA). Research into SOA formation focuses on a wide range of precursor compounds, but this compound is not among those studied in the available literature. Therefore, no data on its aerosol yields or formation pathways can be provided.

Q & A

Q. What are the optimal synthetic conditions for beta-(4-Pyridyl)acrolein Oxalate to ensure high purity and yield?

  • Methodological Answer : The synthesis typically involves condensation of 4-pyridinecarboxaldehyde with acrolein under acidic conditions, followed by oxalate salt formation. Key parameters include:
  • Temperature control : Maintain 0–5°C during condensation to minimize side reactions (e.g., polymerization of acrolein) .
  • Solvent selection : Use anhydrous ethanol or tetrahydrofuran to enhance oxalate salt crystallization .
  • Stoichiometry : A 1:1 molar ratio of 4-pyridinecarboxaldehyde to acrolein minimizes unreacted intermediates.
    Purity validation requires HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and NMR (DMSO-d6, δ 8.5–9.0 ppm for pyridyl protons) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the structure (e.g., pyridyl protons at δ ~8.7 ppm, conjugated acrolein protons at δ 6.5–7.2 ppm). Use DMSO-d6 for solubility .
  • FT-IR : Look for C=O stretching (oxalate, ~1700 cm⁻¹) and conjugated C=N/C=C bonds (~1640 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ at m/z 218.1 for the free base; oxalate adducts require negative-ion mode) .

Q. How can researchers mitigate oxalate interference in biological activity assays?

  • Methodological Answer : Oxalate may chelate metal ions or form precipitates, skewing results. Strategies include:
  • Control experiments : Compare free base (beta-(4-Pyridyl)acrolein) with the oxalate salt in parallel assays.
  • Buffer optimization : Use chelator-free buffers (e.g., HEPES instead of phosphate) and avoid divalent cations (Ca²⁺, Mg²⁺) .
  • Chromatographic separation : Pre-treat samples with SPE cartridges to isolate the target compound from oxalate .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • DFT calculations : Optimize the molecular geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., α,β-unsaturated carbonyl).
  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict susceptibility to nucleophilic attack. The pyridyl group’s electron-withdrawing effect reduces LUMO energy, enhancing reactivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the pyridyl nitrogen .

Q. What strategies resolve contradictions in spectroscopic data for this compound degradation products?

  • Methodological Answer :
  • Multi-technique correlation : Combine LC-MS (for degradation product masses) with 2D NMR (COSY, HSQC) to assign structures. For example, oxidative degradation may yield 4-pyridinecarboxylic acid, detectable via LC-MS (m/z 124.03) .
  • Kinetic studies : Monitor degradation under controlled conditions (pH, temperature) to identify primary vs. secondary pathways .
  • Reference standards : Synthesize suspected degradation products (e.g., oxalic acid) for direct spectral comparison .

Q. How should researchers design experiments to assess the compound’s potential for inducing oxidative stress in cellular models?

  • Methodological Answer :
  • Biomarker assays : Measure ROS (reactive oxygen species) using DCFDA fluorescence and glutathione depletion via Ellman’s reagent .
  • Dose-response profiling : Use sub-cytotoxic concentrations (determined via MTT assay) to isolate oxidative effects from general toxicity .
  • Inhibitor studies : Co-treat with antioxidants (e.g., N-acetylcysteine) to confirm ROS-mediated mechanisms .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer :
  • Non-linear regression : Fit data to a four-parameter logistic model (IC₅₀ calculation) using GraphPad Prism .
  • Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
  • Reproducibility checks : Include intra- and inter-day validation with coefficient of variation (CV) <15% for key endpoints .

Q. How can researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (temperature, solvent purity, stirring rate) .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time .
  • Post-synthesis purification : Standardize recrystallization conditions (e.g., cooling rate, solvent volume) .

Ethical and Reporting Standards

Q. What ethical considerations apply when reporting bioactivity data for this compound?

  • Methodological Answer :
  • Transparency : Disclose all experimental conditions (e.g., cell line origins, passage numbers) to enable replication .
  • Conflict of interest : Declare funding sources or institutional affiliations that may bias interpretations .
  • Data accessibility : Deposit raw data (spectra, chromatograms) in repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.